molecular formula C19H20ClN3O2 B2826290 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 891107-96-3

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2826290
CAS No.: 891107-96-3
M. Wt: 357.84
InChI Key: XLPLPTKXXDGEPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a urea group (NH-CO-NH), a benzyl group (C6H5CH2), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a chlorophenyl group (a benzene ring with a chlorine atom). It’s likely to be a solid under normal conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. It would have regions of polarity due to the urea group and the chlorophenyl group, and regions of non-polarity due to the benzyl group and the pyrrolidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid under normal conditions, and its solubility in various solvents would depend on its polarity .

Scientific Research Applications

Organic Synthesis Methodologies

A foundational aspect of the research on compounds like 1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves the development of novel synthesis methods. For instance, the study by Wei Chang-mei outlines a simple synthesis method for a structurally related compound, 1-Benzoyl-3-(o-chlorophenyl)thiourea, highlighting the broader category of synthetic approaches for benzylurea derivatives. These methodologies often involve the use of catalysts such as PEG-400 and solvents like methylene dichloride to optimize product yield, showcasing the chemical versatility and potential for creating a wide array of related compounds (Wei Chang-mei, 2011).

Medicinal Chemistry

The exploration of this compound and its analogs extends into medicinal chemistry, where their potential as therapeutic agents is examined. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents by Kanubhai D. Katariya et al., reflects the ongoing research into heterocyclic compounds that incorporate elements like the 4-chlorophenyl group for biological activity. These studies are crucial for discovering new drugs and understanding the molecular basis of their action (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Material Science

Research into compounds like this compound also extends to material science, where their properties can be harnessed for the development of new materials. For example, the study on platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines by C. Bender and R. Widenhoefer demonstrates the application of related catalytic processes in creating complex molecular architectures, which could have implications in developing new materials or chemical processes (C. Bender, R. Widenhoefer, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it has biological activity, it would depend on the specific biological targets of the compound, which are not known at this time .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, or materials science if the compound has interesting physical or chemical properties .

Properties

IUPAC Name

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22(12-14-5-3-2-4-6-14)19(25)21-16-11-18(24)23(13-16)17-9-7-15(20)8-10-17/h2-10,16H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLPTKXXDGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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